molecular formula C19H28N10O13P2 B15089383 [(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyri midin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid

[(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyri midin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid

Cat. No.: B15089383
M. Wt: 666.4 g/mol
InChI Key: ICCNTHLFMSAJHY-UHFFFAOYSA-N
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Description

[(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid is a complex organic compound with significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and phosphorylation. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, minimizing waste, and ensuring consistent quality. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in cellular processes and as a probe for understanding enzyme mechanisms. Its structural features allow it to interact with various biomolecules, making it useful in biochemical assays.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities. Its ability to interfere with nucleic acid synthesis and function makes it a candidate for drug development.

Industry

In the industrial sector, [(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid is used in the production of specialty chemicals and as a reagent in various manufacturing processes.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid involves its interaction with nucleic acids and enzymes. It can inhibit nucleic acid synthesis by incorporating into DNA or RNA, leading to chain termination or mutations. The compound may also inhibit enzyme activity by binding to active sites or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid
  • [(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid

Uniqueness

The uniqueness of [(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid lies in its specific structural arrangement and functional groups, which confer distinct reactivity and biological activity. Its ability to interact with nucleic acids and enzymes sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H28N10O13P2

Molecular Weight

666.4 g/mol

IUPAC Name

[4-amino-2-[[4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-phosphonooxyoxolan-2-yl]methoxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C19H28N10O13P2/c20-8-1-2-28(19(31)25-8)16-9(21)12(41-43(32,33)34)6(39-16)3-38-4-7-13(42-44(35,36)37)10(22)17(40-7)29-5-24-11-14(29)26-18(23)27-15(11)30/h1-2,5-7,9-10,12-13,16-17H,3-4,21-22H2,(H2,20,25,31)(H2,32,33,34)(H2,35,36,37)(H3,23,26,27,30)

InChI Key

ICCNTHLFMSAJHY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)N)OP(=O)(O)O)OP(=O)(O)O)N

Origin of Product

United States

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